Peradoxime

Übersicht

Beschreibung

Peradoxime ist eine chemische Verbindung, die für ihre bedeutende Rolle in verschiedenen biochemischen Prozessen bekannt ist. Sie wird oft in der wissenschaftlichen Forschung verwendet, da sie aufgrund ihrer einzigartigen Eigenschaften und Anwendungen in verschiedenen Bereichen wie Chemie, Biologie, Medizin und Industrie Anwendung findet.

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: this compound kann durch verschiedene Methoden synthetisiert werden, darunter Festphasen-, Flüssigphasen- und Gasphasensynthese. Die Wahl der Methode hängt von der gewünschten Form der Verbindung ab, z. B. Pulver, Dünnfilme oder andere Strukturen. Häufige Synthesewege beinhalten die Verwendung von Metallkationen und -anionen zur Bildung der this compound-Struktur .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound unter Verwendung von großtechnischen Synthesetechniken hergestellt, die eine hohe Reinheit und Ausbeute gewährleisten. Diese Verfahren beinhalten oft den Einsatz von fortschrittlichen Geräten und kontrollierten Reaktionsbedingungen, um den Produktionsprozess zu optimieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Peradoxime can be synthesized through various methods, including solid, liquid, and gas phase synthesis. The choice of method depends on the desired form of the compound, such as powders, thin films, or other structures. Common synthetic routes involve the use of metal cations and anions to form the this compound structure .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale synthesis techniques that ensure high purity and yield. These methods often involve the use of advanced equipment and controlled reaction conditions to optimize the production process .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Peradoxime unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend für seine Anwendungen in verschiedenen Bereichen.

Häufige Reagenzien und Bedingungen: Die Reaktionen mit this compound erfordern in der Regel spezifische Reagenzien und Bedingungen. Beispielsweise können Oxidationsreaktionen die Verwendung von Oxidationsmitteln beinhalten, während Reduktionsreaktionen Reduktionsmittel erfordern. Die Bedingungen wie Temperatur und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So können Oxidationsreaktionen beispielsweise oxidierte Derivate von this compound produzieren, während Reduktionsreaktionen zu reduzierten Formen der Verbindung führen können .

Wissenschaftliche Forschungsanwendungen

Peradoxime hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung. In der Chemie wird es als Reagenz in verschiedenen Reaktionen und als Katalysator in einigen Prozessen verwendet. In der Biologie spielt this compound eine Rolle bei der Untersuchung biochemischer Pfade und Enzymfunktionen. In der Medizin wird es bei der Entwicklung von Medikamenten und Therapeutika eingesetzt. Darüber hinaus hat this compound industrielle Anwendungen, darunter seine Verwendung bei der Herstellung bestimmter Materialien und Chemikalien .

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Es wirkt als Coenzym in verschiedenen biochemischen Reaktionen und erleichtert die Umwandlung von Substraten in Produkte. Die Wirkungen von this compound werden durch seine Fähigkeit vermittelt, an Enzyme und andere Proteine zu binden, wodurch deren Aktivität und Funktion beeinflusst wird .

Wirkmechanismus

The mechanism of action of peradoxime involves its interaction with specific molecular targets and pathways. It acts as a coenzyme in various biochemical reactions, facilitating the conversion of substrates into products. This compound’s effects are mediated through its ability to bind to enzymes and other proteins, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Peradoxime kann mit anderen ähnlichen Verbindungen wie Pyridoxin und Pyridoxal verglichen werden. Obwohl diese Verbindungen einige strukturelle Ähnlichkeiten aufweisen, verfügt this compound über einzigartige Eigenschaften, die es von anderen abheben. Beispielsweise kann this compound eine andere Reaktivität und Stabilität im Vergleich zu Pyridoxin und Pyridoxal aufweisen. Weitere ähnliche Verbindungen sind Pyridoxamin und seine Derivate .

Durch das Verständnis der einzigartigen Eigenschaften und Anwendungen von this compound können Forscher sein Potenzial in verschiedenen wissenschaftlichen und industriellen Bereichen nutzen. Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, können Sie sich gerne an uns wenden!

Eigenschaften

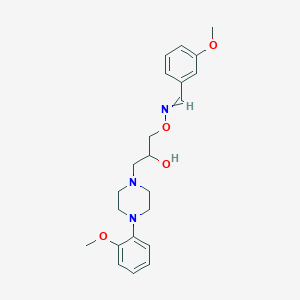

IUPAC Name |

1-[(3-methoxyphenyl)methylideneamino]oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4/c1-27-20-7-5-6-18(14-20)15-23-29-17-19(26)16-24-10-12-25(13-11-24)21-8-3-4-9-22(21)28-2/h3-9,14-15,19,26H,10-13,16-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOFMSXQETVQGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=NOCC(CN2CCN(CC2)C3=CC=CC=C3OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10867267 | |

| Record name | 1-({[(3-Methoxyphenyl)methylidene]amino}oxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67254-81-3 | |

| Record name | Peradoxime [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067254813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PERADOXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A977PW795 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

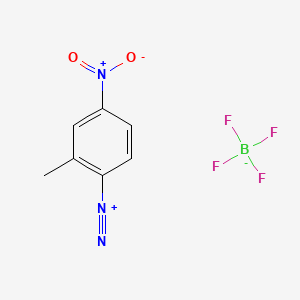

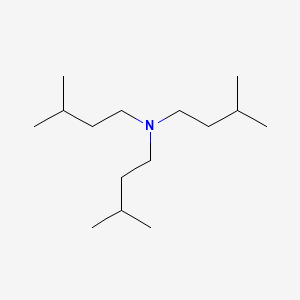

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]naphtho[1,2-d]furan](/img/structure/B1583413.png)

![2-Methylbenzo[d]thiazole-5-carboxylic acid](/img/structure/B1583416.png)

![Tricyclo[6.2.1.02,7]undeca-4-ene](/img/structure/B1583431.png)